4'-Fluoro-2'-(2-methoxyethoxy)acetophenone
Overview
Description
4’-Fluoro-2’-(2-methoxyethoxy)acetophenone is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a substituted acetophenone derivative, characterized by the presence of a fluoro group at the 4’ position and a methoxyethoxy group at the 2’ position on the acetophenone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-(2-methoxyethoxy)acetophenone typically involves the reaction of 4-fluoroacetophenone with 2-methoxyethanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2’-(2-methoxyethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4’-Fluoro-2’-(2-methoxyethoxy)acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-(2-methoxyethoxy)acetophenone involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxyethoxy group can influence its solubility and bioavailability . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-2’-hydroxyacetophenone: This compound has a hydroxy group instead of a methoxyethoxy group, which can affect its reactivity and applications.
4’-Methoxyacetophenone: Lacks the fluoro group, which can influence its chemical properties and biological activity.
Uniqueness
4’-Fluoro-2’-(2-methoxyethoxy)acetophenone is unique due to the combination of the fluoro and methoxyethoxy groups, which confer specific chemical and biological properties that are not present in similar compounds .
Properties
IUPAC Name |
1-[4-fluoro-2-(2-methoxyethoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)10-4-3-9(12)7-11(10)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGROEWPATJKRCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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